propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
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Overview
Description
Propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties . This compound is characterized by the presence of a chromen-2-one moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-phenylcoumarin with isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The crude product is then purified using techniques such as flash chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
Propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex coumarin derivatives.
Mechanism of Action
The biological effects of propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate are primarily due to its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .
Comparison with Similar Compounds
Propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is unique due to its specific structural features and biological activities. Similar compounds include:
Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: This compound has a similar structure but with a methyl ester group instead of an isopropyl ester.
2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid: This compound is the carboxylic acid derivative and exhibits different solubility and reactivity properties.
These similar compounds share some biological activities but differ in their pharmacokinetic and pharmacodynamic profiles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
propan-2-yl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)24-21(23)14(3)25-16-9-10-17-18(15-7-5-4-6-8-15)12-20(22)26-19(17)11-16/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJHAWMKRUQFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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